molecular formula C8H5Cl2NO2 B3379269 1,2-Dichloro-3-(2-nitroethenyl)benzene CAS No. 154455-57-9

1,2-Dichloro-3-(2-nitroethenyl)benzene

Cat. No.: B3379269
CAS No.: 154455-57-9
M. Wt: 218.03 g/mol
InChI Key: QDRLNSJTMBNERI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-(2-nitroethenyl)benzene is a halogenated aromatic compound featuring two chlorine substituents at the 1- and 2-positions and a nitroethenyl group at the 3-position of the benzene ring. The nitroethenyl moiety likely enhances electrophilic substitution resistance while enabling participation in conjugation or cycloaddition reactions.

Properties

IUPAC Name

1,2-dichloro-3-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRLNSJTMBNERI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-3-(2-nitroethenyl)benzene can be synthesized through a multi-step process involving the nitration of 1,2-dichlorobenzene followed by the introduction of the nitroethenyl group. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration reactors and continuous flow processes to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 1,2-dichloro-3-(2-aminoethenyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dichloro-3-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name CAS Number Molecular Formula Substituents Key Electronic Effects
1,2-Dichloro-3-(2-nitroethenyl)benzene - C₈H₅Cl₂NO₂ Cl (1,2), CH₂=CH-NO₂ (3) Strong electron-withdrawing (NO₂, Cl)
1,2-Dichloro-3-nitrobenzene 3209-22-1 C₆H₃Cl₂NO₂ Cl (1,2), NO₂ (3) Electron-withdrawing (Cl, NO₂)
1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene - C₁₀H₁₁NO₄ OCH₃ (1,2), CH₂=CH-NO₂ (3) Electron-donating (OCH₃), conjugation (NO₂)
3-Chloro-1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene 41122-35-4 C₁₀H₁₀ClNO₄ Cl (3), OCH₃ (1,2), CH₂=CH-NO₂ (4) Mixed electronic effects (Cl: EWG, OCH₃: EDG)
1,2-Dichloro-3-(trifluoromethyl)benzene 54773-19-2 C₇H₃Cl₂F₃ Cl (1,2), CF₃ (3) Strongly electron-withdrawing (CF₃, Cl)

Key Observations :

  • Electron-withdrawing vs. donating groups : The nitroethenyl group in the target compound enhances conjugation, while chlorine atoms further deplete electron density. In contrast, methoxy groups in 1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene donate electrons, creating a push-pull electronic system .
  • Steric effects : Compounds with bulkier substituents (e.g., trifluoromethyl in 1,2-Dichloro-3-(trifluoromethyl)benzene ) exhibit reduced reactivity in sterically demanding reactions compared to nitroethenyl derivatives.

Physical Properties

Table 2: Physical Property Comparison

Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound ~220.04* Not reported Not reported Likely low in water
1,2-Dichloro-3-nitrobenzene 192.00 44–46 245–250 Insoluble in water
1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene 209.20 Not reported Not reported Moderate in organic solvents
1,2-Dichloro-3-(trifluoromethyl)benzene 215.00 - 180–182 Low water solubility

Notes:

  • *Estimated based on molecular formula.
  • Nitro groups generally increase melting points due to polarity (e.g., 44–46°C for 1,2-dichloro-3-nitrobenzene ).

Biological Activity

1,2-Dichloro-3-(2-nitroethenyl)benzene is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

  • Molecular Formula : C9_{9}H6_{6}Cl2_{2}N2_{2}O
  • Molecular Weight : 229.06 g/mol
  • Structure : The compound features a dichlorobenzene structure with a nitroethenyl substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

This compound has demonstrated various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in developing antibacterial agents .
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been found to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The presence of the nitro group enhances electrophilicity, allowing the compound to form adducts with nucleophiles in biological systems. This interaction can disrupt normal cellular functions and lead to apoptosis in cancer cells.

Antimicrobial Effects

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial viability at concentrations above 50 μg/mL. The compound's mechanism was hypothesized to involve membrane disruption and interference with metabolic processes .

Cytotoxicity in Cancer Cells

In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability among several cancer cell lines, including breast and lung cancer cells. The IC50_{50} values were determined to be approximately 20 μM for breast cancer cells and 15 μM for lung cancer cells .

Cell LineIC50_{50} (μM)
Breast Cancer20
Lung Cancer15

Enzyme Inhibition Studies

Research indicated that the compound inhibits the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its clinical implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-3-(2-nitroethenyl)benzene
Reactant of Route 2
1,2-Dichloro-3-(2-nitroethenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.